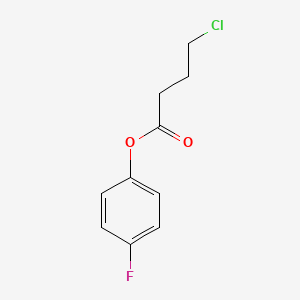

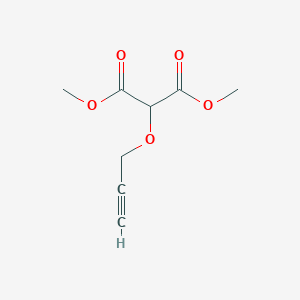

![molecular formula C19H18N4O4S2 B2627371 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 877655-75-9](/img/structure/B2627371.png)

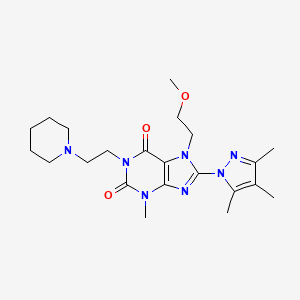

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of thieno[3,2-d]pyrimidine . It has been studied for its potential as an mTOR inhibitor, which could have applications in the treatment of hepatocellular carcinoma .

Synthesis Analysis

The compound was synthesized according to a general procedure, resulting in a white powder . The total yield was 19.2% . Other studies have reported the use of DMF–DMA as a good methylating agent, which leads to the transformation of similar compounds .Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The 1H NMR and 13C NMR data provide detailed information about the structure of the compound . The compound has a 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold .Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving acylation with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Physical And Chemical Properties Analysis

The compound is a white powder . It has a melting point of 224.7–226.3°C . The 1H NMR and 13C NMR data provide detailed information about the structure of the compound .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound and its derivatives have shown promise in anticancer research. Al-Sanea et al. (2020) explored the synthesis and anticancer activity of certain derivatives on 60 cancer cell lines, noting significant growth inhibition in eight cancer cell lines, including HOP-92 and NCI-H226. Similarly, Hafez & El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity comparable to doxorubicin on various human cancer cell lines, including MCF-7, HeLa, and HCT-116. El-Morsy, El-Sayed, & Abulkhair (2017) also noted that certain derivatives exhibited moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, indicating the potential utility of these compounds in developing new anticancer therapies (Al-Sanea et al., 2020; Hafez & El-Gazzar, 2017; El-Morsy et al., 2017).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized novel benzodifuranyl derivatives, showcasing their anti-inflammatory and analgesic properties. The compounds exhibited significant COX-2 inhibitory activity and provided substantial protection in analgesic activity tests, comparing favorably with standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).

Antibacterial and Antioxidant Activities

Hamdi, Al-ayed, Said, & Fabienne (2012) developed new coumarin derivatives with significant antibacterial activity against common pathogens like E. coli, S. aureus, and B. subtilis, as well as notable antioxidant properties. These findings highlight the compound's potential in developing new antibacterial and antioxidant agents (Hamdi et al., 2012).

Antimicrobial Activity

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives synthesized by Debnath & Ganguly (2015) demonstrated promising antibacterial and antifungal activities, particularly against pathogenic microorganisms. This suggests potential applications of the compound in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-11-8-15(22-27-11)21-16(24)10-29-19-20-14-6-7-28-17(14)18(25)23(19)12-4-3-5-13(9-12)26-2/h3-5,8-9H,6-7,10H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCLKQQDANYDQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

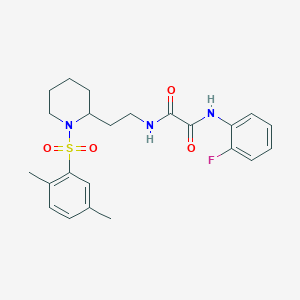

![N-(1-Methylpyrazol-4-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2627298.png)

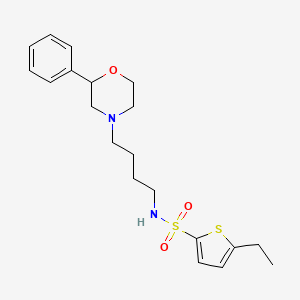

![3-butyl-9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627301.png)

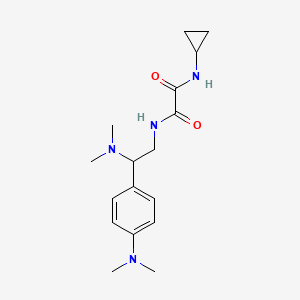

![N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627307.png)

![2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2627311.png)